molecular formula C19H13ClN4OS2 B243721 N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide

N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B243721
M. Wt: 412.9 g/mol
InChI Key: HNTVYGOGWWOEGR-UHFFFAOYSA-N
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Description

N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide typically involves the condensation of 5-(1H-benzimidazol-2-yl)-2-chloroaniline with thiophene-2-carboxylic acid in the presence of a carbothioylating agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules, which can disrupt cell division and lead to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide lies in its combination of a benzimidazole moiety, a chlorophenyl group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H13ClN4OS2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H13ClN4OS2/c20-12-8-7-11(17-21-13-4-1-2-5-14(13)22-17)10-15(12)23-19(26)24-18(25)16-6-3-9-27-16/h1-10H,(H,21,22)(H2,23,24,25,26)

InChI Key

HNTVYGOGWWOEGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CS4

Origin of Product

United States

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